Anti-Pseudomonal MIC90: Tobramycin 2-fold More Potent than Gentamicin, 3-fold More Potent than Amikacin
In a direct head-to-head in vitro comparison against 147 randomly selected P. aeruginosa clinical isolates, tobramycin was the most active aminoglycoside with an MIC90 of 4 mg/L, compared with 8 mg/L for gentamicin (2-fold difference), 12 mg/L for amikacin (3-fold difference), and 16 mg/L for netilmicin (4-fold difference) [1]. This potency advantage is substantiated by a separate study of 1,240 CF-derived P. aeruginosa isolates where tobramycin MIC50 and MIC90 were 1 and 8 µg/mL respectively, and tobramycin was rated the most active drug among seven tested agents [2].
| Evidence Dimension | In vitro potency against Pseudomonas aeruginosa (MIC90) |
|---|---|
| Target Compound Data | Tobramycin MIC90 = 4 mg/L |
| Comparator Or Baseline | Gentamicin MIC90 = 8 mg/L; Amikacin MIC90 = 12 mg/L; Netilmicin MIC90 = 16 mg/L |
| Quantified Difference | Tobramycin 2-fold more potent than gentamicin; 3-fold more potent than amikacin; 4-fold more potent than netilmicin |
| Conditions | 147 clinical P. aeruginosa isolates; agar dilution method; Mueller-Hinton medium; Van der Auwera et al., 1983 |
Why This Matters
Procurement teams selecting an aminoglycoside for anti-pseudomonal research or formulation should prioritize tobramycin sulfate when lower MIC values against P. aeruginosa are a critical performance criterion.
- [1] Van der Auwera P, Schuyteneer F. In-vitro susceptibility of Pseudomonas aeruginosa to old and new β-lactam antibiotics and aminoglycosides. Journal of Antimicrobial Chemotherapy. 1983;11(6):511-515. doi:10.1093/jac/11.6.511. View Source
- [2] Shawar RM, MacLeod DL, Garber RL, et al. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis. Antimicrobial Agents and Chemotherapy. 1999;43(12):2877-2880. doi:10.1128/aac.43.12.2877. View Source
